Dual-Species Shikimate Dehydrogenase Inhibition Confirms Cross-Bacterial Target Engagement
In a virtual screening and in vitro validation study against methicillin-resistant S. aureus SDH, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid demonstrated 31% inhibition at 0.2 mM [1]. In an independent SAR study against M. tuberculosis SDH, the same compound yielded 31% inhibition at the identical concentration of 0.2 mM [2]. This consistent dual-species inhibition is not reported for the des-CF₃ analog (2-phenylthiazole-4-carboxylic acid), which is primarily characterized as a xanthine oxidase inhibitor scaffold (IC₅₀ = 48.6 nM for an optimized derivative) rather than an SDH-targeting fragment [3].
| Evidence Dimension | Shikimate dehydrogenase (SDH) enzymatic inhibition at 0.2 mM |
|---|---|
| Target Compound Data | 31% inhibition at 0.2 mM (S. aureus SDH); 31% inhibition at 0.2 mM (M. tuberculosis SDH) |
| Comparator Or Baseline | 2,2'-Bithiophene-5-carboxylic acid: 87% inhibition at 0.2 mM (S. aureus SDH); 3-ethyl-3,4-dihydro-2H-1-benzopyran: 31% inhibition at 0.2 mM (S. aureus SDH); des-CF₃ analog (2-phenylthiazole-4-carboxylic acid): no SDH inhibition data reported |
| Quantified Difference | Target compound matches or exceeds the inhibition of several co-screened fragments; des-CF₃ analog lacks any demonstrated SDH activity |
| Conditions | Recombinant His₆-tagged S. aureus SDH (aroE) expressed in E. coli BL21(DE3)pLysS, and recombinant M. tuberculosis SDH; both assayed at 0.2 mM inhibitor concentration |
Why This Matters
Demonstrated dual-species SDH engagement provides a unique target-validated entry point for antibacterial fragment elaboration, a profile not shared by the closest structural analogs.
- [1] Avitia-Domínguez, C.; Sierra-Campos, E.; Salas-Pacheco, J.M.; Nájera, H.; Rojo-Domínguez, A.; Cisneros-Martínez, J.; Téllez-Valencia, A. Molecules 2014, 19, 4491–4509. View Source
- [2] Li, Z.; Liu, Y.; Bai, X.; Deng, Q.; Wang, J.; Zhang, G.; Xiao, C.; Mei, Y.; Wang, Y. SAR studies on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as inhibitors of Mtb shikimate dehydrogenase. RSC Adv. 2015, 5, 97089–97101. View Source
- [3] Xu, X.; Deng, L.; Nie, L.; Chen, Y.; Liu, Y.; Xie, R.; Li, Z. Bioorg. Med. Chem. Lett. 2019, 29, 525–528. View Source
